

Spectroscopic Profile of 2-Chlorobenzoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chlorobenzoyl chloride

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This technical guide provides an in-depth overview of the spectroscopic data for **2-Chlorobenzoyl chloride**, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **2-Chlorobenzoyl chloride** is $C_7H_4Cl_2O$, and its molecular weight is 175.01 g/mol. [1][2][3] The spectroscopic data is summarized in the tables below for easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|----------------------|--------------|-------------|------------|
| 8.07 - 8.084 | Doublet | 1H | Aromatic H |
| 7.68 - 7.25 | Multiplet | 3H | Aromatic H |

Solvent: CDCl_3 , Frequency: 89.56 MHz and 399.65 MHz[4]

^{13}C NMR Data

Due to the complexity of the aromatic region and solvent effects, precise peak assignments for ^{13}C NMR can vary. However, characteristic chemical shifts are observed in the aromatic and carbonyl regions. The data is available in various databases.[1][5][6]

Infrared (IR) Spectroscopy

| Wavenumber (cm^{-1}) | Description of Vibration |
|---------------------------------|-----------------------------|
| ~1780 | C=O stretch (acid chloride) |
| ~1590 | C=C aromatic ring stretch |
| ~1450 | C=C aromatic ring stretch |
| ~1200 | C-O stretch |
| ~800 | C-Cl stretch |

Technique: Attenuated Total Reflectance (ATR) or between salt plates (NaCl , KBr)[1][7]

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|--|
| 174 | ~30 | $[\text{M}]^+$ (with ^{35}Cl , ^{35}Cl) |
| 176 | ~20 | $[\text{M}+2]^+$ (with ^{37}Cl , ^{35}Cl) |
| 178 | ~3 | $[\text{M}+4]^+$ (with ^{37}Cl , ^{37}Cl) |
| 139 | 100 | $[\text{M}-\text{Cl}]^+$ |
| 111 | ~30 | $[\text{C}_6\text{H}_4\text{Cl}]^+$ |
| 75 | ~20 | $[\text{C}_6\text{H}_3]^+$ |

Ionization Method: Electron Ionization (EI)[2][8]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data presented above are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-25 mg of **2-Chlorobenzoyl chloride** is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl_3).[\[9\]](#)[\[10\]](#)
- The solution is transferred to a clean, dry 5 mm NMR tube.
- To ensure a homogenous solution and remove any particulate matter that could affect the spectral resolution, the sample can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[\[11\]](#)

Data Acquisition:

- The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.
- The spectrometer's magnetic field is locked onto the deuterium signal of the solvent (CDCl_3).[\[10\]](#)
- Shimming is performed to optimize the homogeneity of the magnetic field, which maximizes spectral resolution.[\[10\]](#)
- For ^1H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, a higher number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- A drop of **2-Chlorobenzoyl chloride** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[\[12\]](#)[\[13\]](#)
- Alternatively, for transmission IR, a thin film of the liquid is created by placing a drop between two infrared-transparent salt plates (e.g., NaCl or KBr) and gently pressing them together.
[\[14\]](#)[\[15\]](#)

Data Acquisition:

- A background spectrum of the empty ATR crystal or clean salt plates is recorded.
- The sample is then placed on the crystal or between the plates, and the sample spectrum is acquired.
- The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Sample Introduction and Ionization:

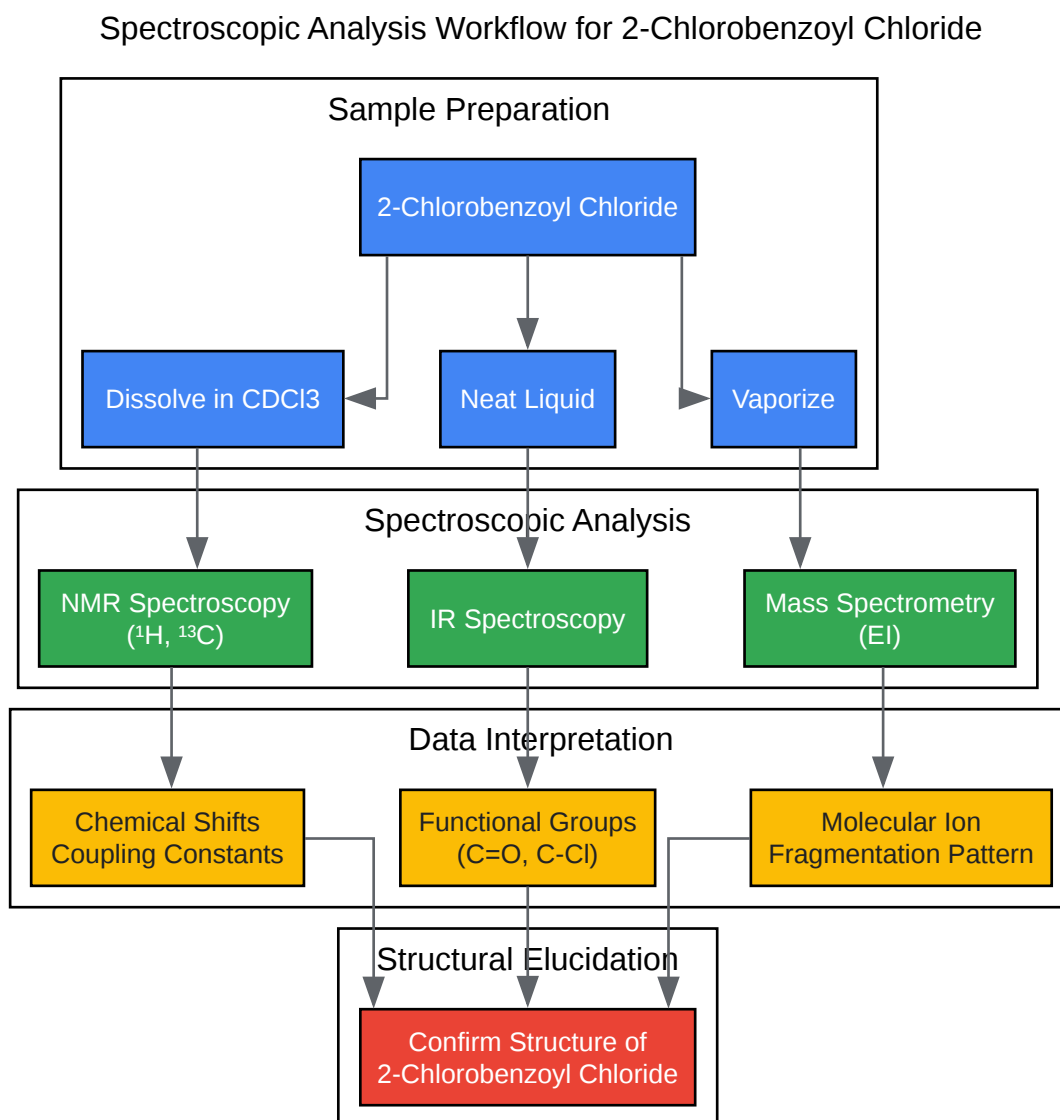
- A small amount of **2-Chlorobenzoyl chloride** is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
- The sample is vaporized and then ionized using Electron Ionization (EI). In this process, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M^+) and various fragment ions.
[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Data Acquisition:

- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z .

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for a chemical compound like **2-Chlorobenzoyl chloride** is illustrated in the diagram below.



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Caption: Workflow of Spectroscopic Analysis.

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